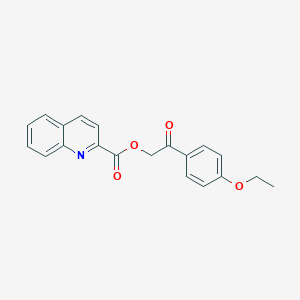
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate, also known as EOC, is a quinoline derivative that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
科学研究应用
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
作用机制
The exact mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to act through various pathways. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
生化和生理效应
Studies have shown that 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate exhibits various biochemical and physiological effects. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity, which makes it suitable for use in various assays. 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has also been shown to exhibit a wide range of pharmacological activities, which makes it a versatile compound for studying various diseases. However, there are also some limitations to using 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate. One area of interest is the development of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate and to identify its molecular targets. Moreover, the development of new synthetic methods for 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate and its analogs could lead to the discovery of novel compounds with improved pharmacological properties. Finally, the use of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate in combination with other drugs could enhance its therapeutic efficacy and reduce the risk of side effects.
合成方法
The synthesis of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate involves the reaction of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with 2-chloroquinoline-3-carboxylic acid. The resulting compound is then subjected to esterification with methanol and hydrolysis to obtain 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate. The synthesis of 2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has been optimized to increase yield and purity, and various modifications have been made to improve the reaction conditions.
属性
产品名称 |
2-(4-Ethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
分子式 |
C20H17NO4 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
[2-(4-ethoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C20H17NO4/c1-2-24-16-10-7-15(8-11-16)19(22)13-25-20(23)18-12-9-14-5-3-4-6-17(14)21-18/h3-12H,2,13H2,1H3 |
InChI 键 |
QZVMANTUEJFLQK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)

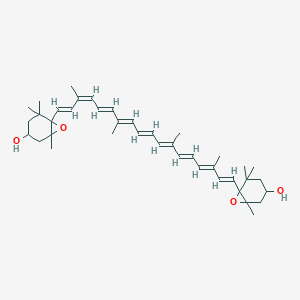
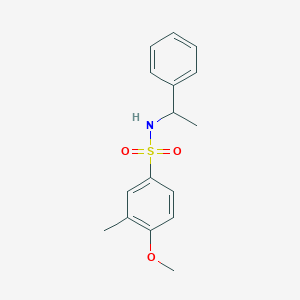
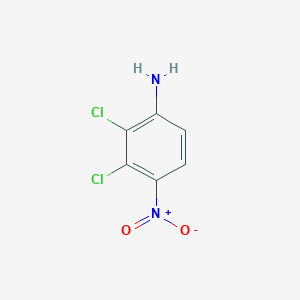


![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
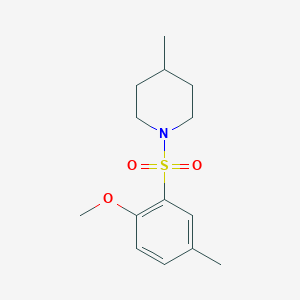
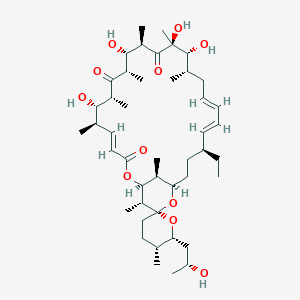
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)